molecular formula C16H10O9 B14210733 5-(2,4-Dihydroxybenzoyl)benzene-1,2,4-tricarboxylic acid CAS No. 828912-29-4

5-(2,4-Dihydroxybenzoyl)benzene-1,2,4-tricarboxylic acid

Cat. No.: B14210733
CAS No.: 828912-29-4
M. Wt: 346.24 g/mol
InChI Key: GKSDIIQIJVYMTK-UHFFFAOYSA-N
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Description

5-(2,4-Dihydroxybenzoyl)benzene-1,2,4-tricarboxylic acid is a complex organic compound characterized by its unique structure, which includes multiple carboxylic acid groups and hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-Dihydroxybenzoyl)benzene-1,2,4-tricarboxylic acid typically involves multi-step organic reactions. One common method involves the nitration of benzene derivatives followed by reduction and subsequent carboxylation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, are essential to achieve the desired quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Dihydroxybenzoyl)benzene-1,2,4-tricarboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Conditions for substitution reactions vary depending on the desired functional group but may include the use of halogens, acids, or bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-(2,4-Dihydroxybenzoyl)benzene-1,2,4-tricarboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in biochemical studies.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antioxidant or anti-inflammatory agent.

    Industry: It is used in the production of specialty chemicals and materials, such as coatings and adhesives.

Mechanism of Action

The mechanism by which 5-(2,4-Dihydroxybenzoyl)benzene-1,2,4-tricarboxylic acid exerts its effects involves its ability to interact with various molecular targets. The hydroxyl and carboxyl groups can form hydrogen bonds and ionic interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Benzenetricarboxylic acid (Trimellitic acid): Shares a similar tricarboxylic structure but lacks the hydroxyl groups.

    1,3,5-Benzenetricarboxylic acid (Trimesic acid): Another tricarboxylic acid with a different arrangement of carboxyl groups.

    2,4,5-Trichlorophenoxyacetic acid: A chlorinated derivative with different chemical properties and applications.

Uniqueness

5-(2,4-Dihydroxybenzoyl)benzene-1,2,4-tricarboxylic acid is unique due to the presence of both hydroxyl and carboxyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

828912-29-4

Molecular Formula

C16H10O9

Molecular Weight

346.24 g/mol

IUPAC Name

5-(2,4-dihydroxybenzoyl)benzene-1,2,4-tricarboxylic acid

InChI

InChI=1S/C16H10O9/c17-6-1-2-7(12(18)3-6)13(19)8-4-10(15(22)23)11(16(24)25)5-9(8)14(20)21/h1-5,17-18H,(H,20,21)(H,22,23)(H,24,25)

InChI Key

GKSDIIQIJVYMTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)O)C(=O)C2=CC(=C(C=C2C(=O)O)C(=O)O)C(=O)O

Origin of Product

United States

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